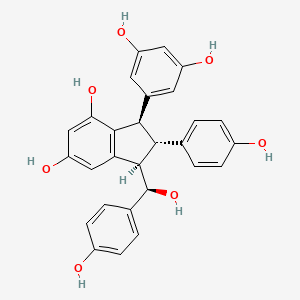
Leachianol G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leachianol G is a natural stilbenoid compound isolated from the stalks of Vitis vinifera (Vitaceae) and the stem bark of Millicia excelsa (Moraceae) . It is a resveratrol dimer, which means it is formed by the coupling of two resveratrol molecules. This compound has garnered attention due to its potential biological activities, including inhibitory effects against HIV-1 integrase and eukaryote MOS1 transposase .
準備方法
Leachianol G can be synthesized through the peroxidase-catalyzed oxidation of resveratrol . The crude ethyl acetate stilbene extract obtained from the culture medium is fractionated by centrifugal partition chromatography using a gradient elution method. The major stilbenes contained in the fractions are subsequently identified by using a 13C-NMR-based dereplication procedure and further 2D NMR analyses .
化学反応の分析
Leachianol G undergoes several types of chemical reactions, including oxidation and reduction. It has been found to be more active on strand transfer reactions than on 3′ processing reactions . Common reagents and conditions used in these reactions include peroxidases for oxidation . The major products formed from these reactions are oligomers of resveratrol and ferulic acid .
科学的研究の応用
Leachianol G has several scientific research applications:
作用機序
Leachianol G exerts its effects by inhibiting the activity of enzymes such as HIV-1 integrase and eukaryote MOS1 transposase . It is more active on strand transfer reactions than on 3′ processing reactions, suggesting a mechanism of action similar to that of strand transfer inhibitors . The molecular targets and pathways involved include the inhibition of polynucleotidyl transferases, which are enzymes involved in DNA mobility mechanisms .
類似化合物との比較
Leachianol G is similar to other resveratrol dimers such as leachianol F, E-piceid, and E-pterostilbene . it is unique in its higher activity on strand transfer reactions compared to 3′ processing reactions . Other similar compounds include E-resveratrol, E-ε-viniferin glucoside, and E-piceatannol .
生物活性
Leachianol G, a stilbene dimer derived from resveratrol, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antibacterial properties. This article examines the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
1. Structure and Synthesis
This compound is classified among the stilbene dimers, which are compounds formed through the enzymatic dimerization of resveratrol. The synthesis typically involves laccase-mediated reactions that facilitate the coupling of phenoxy radicals generated from resveratrol. This process yields various structural isomers, including this compound, which is notable for its diverse biological activities .
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies using the HT-144 melanoma cell line revealed that this compound effectively reduced cell viability at concentrations as low as 10 µM .
2.2 Case Study: Cell Viability Assays
In a comparative study involving several stilbene derivatives, this compound was tested alongside other compounds for its ability to inhibit cell viability:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 10 | HT-144 |
| Resveratrol | 25 | HT-144 |
| ε-Viniferin | 15 | HCT-116 |
| Pallidol | 20 | SKMEL-28 |
The results indicated that this compound had a lower IC50 value compared to resveratrol, suggesting a stronger cytotoxic effect against melanoma cells .
3. Antibacterial Activity
This compound has also been investigated for its antibacterial properties. Preliminary findings indicate that it exhibits activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains.
3.1 Antibacterial Efficacy
In a recent study, this compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 25 |
| Vancomycin-resistant S. aureus | 30 |
| Escherichia coli | 40 |
These results highlight the potential of this compound as a therapeutic agent against resistant bacterial infections .
4. Comparative Studies with Other Stilbenes
Comparative studies have shown that this compound's biological activity may surpass that of other known stilbene derivatives:
- Resveratrol : While widely studied for its health benefits, resveratrol's efficacy is often diminished in serum due to protein interactions.
- Pallidol and ε-Viniferin : These compounds also exhibit anticancer properties but generally require higher concentrations to achieve similar effects as this compound .
5. Conclusion
This compound represents a promising compound within the class of stilbene dimers, demonstrating significant anticancer and antibacterial activities. Its lower IC50 values compared to other stilbenes suggest a potent biological profile worthy of further investigation in clinical settings.
特性
分子式 |
C28H24O7 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
(1R,2S,3R)-3-(3,5-dihydroxyphenyl)-1-[(R)-hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |
InChI |
InChI=1S/C28H24O7/c29-17-5-1-14(2-6-17)24-25(16-9-19(31)11-20(32)10-16)26-22(12-21(33)13-23(26)34)27(24)28(35)15-3-7-18(30)8-4-15/h1-13,24-25,27-35H/t24-,25-,27-,28-/m0/s1 |
InChIキー |
FIWQALXNBGJRQL-XEZODYMFSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C3=C([C@@H]2[C@H](C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2C(C3=C(C2C(C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















